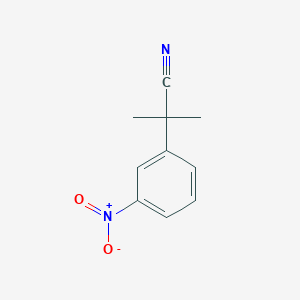
2-Methyl-2-(3-nitrophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(3-nitrophenyl)propanenitrile is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-2-(3-nitrophenyl)propanenitrile is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 307.4±17.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
2-Methyl-2-(3-nitrophenyl)propanenitrile and related compounds have been studied for their crystal structures, providing insights into their molecular configurations and interactions. For instance, research by Sharma et al. (2014) focused on the crystal structure of compounds similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, revealing details about hydrogen bonding and molecular interactions within crystals. These structural analyses are crucial for understanding the material properties and potential applications in fields like materials science and pharmaceuticals (Sharma et al., 2014).
Synthetic Chemistry
Compounds structurally related to 2-Methyl-2-(3-nitrophenyl)propanenitrile have been synthesized for various applications, including the development of new pharmaceuticals and materials. Sedlák et al. (2005) described the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from related nitriles, showcasing the versatility of these compounds in synthetic organic chemistry (Sedlák et al., 2005).
Antimicrobial Studies
Research into the antimicrobial properties of compounds derived from 2-Methyl-2-(3-nitrophenyl)propanenitrile indicates potential applications in developing new antibacterial and antifungal agents. For example, Desai et al. (2017) synthesized derivatives and evaluated their efficacy against various microorganisms, highlighting the potential for these compounds in medical applications (Desai et al., 2017).
Catalysis and Chemical Transformations
Compounds like 2-Methyl-2-(3-nitrophenyl)propanenitrile play a role in catalysis and chemical transformations, contributing to the development of new synthetic methodologies. Acosta-Ramírez et al. (2008) explored the isomerization of related nitriles, demonstrating the compounds' utility in facilitating chemical reactions, which is vital for manufacturing and synthetic chemistry (Acosta-Ramírez et al., 2008).
Environmental Biodegradation
The biodegradation of nitrophenol derivatives, including those structurally similar to 2-Methyl-2-(3-nitrophenyl)propanenitrile, has been studied for environmental remediation purposes. Bhushan et al. (2000) investigated the degradation of methyl-nitrophenol by Ralstonia sp., indicating the potential of microbial processes in breaking down toxic compounds in the environment (Bhushan et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQAESAYXPEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573879 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-nitrophenyl)propanenitrile | |
CAS RN |
915394-28-4 |
Source


|
| Record name | 2-Methyl-2-(3-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

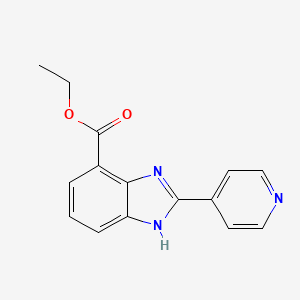

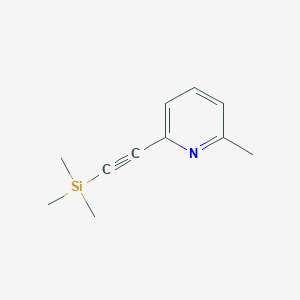
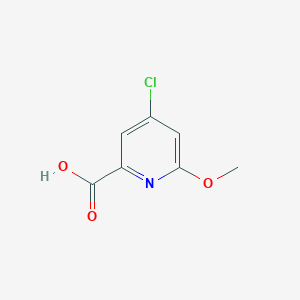
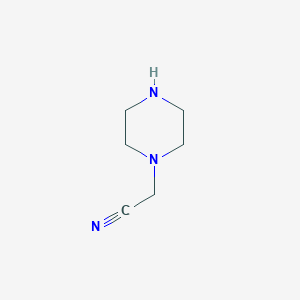
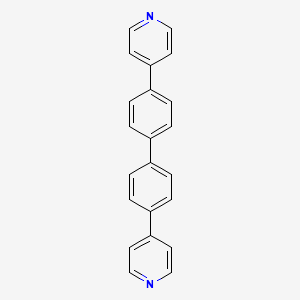
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
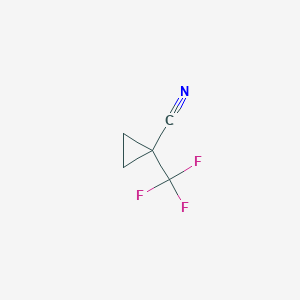
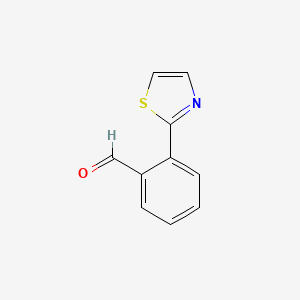
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
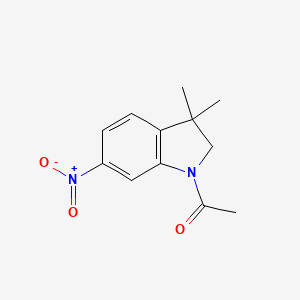
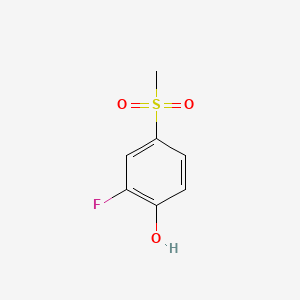
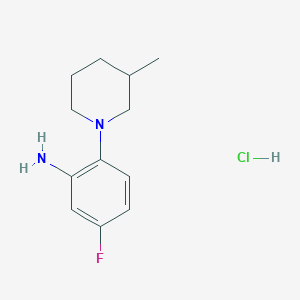
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)